4-Chlorophenyl N'-[(methanesulfonyl)oxy]carbamimidate
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Overview
Description
4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a 4-chlorophenyl group attached to a carbamimidate moiety, which is further linked to a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of 4-chlorophenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-Chlorophenyl isocyanate+Methanesulfonyl chloride→4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl group can be displaced by nucleophiles such as amines and alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-chlorophenyl carbamate and methanesulfonic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted carbamimidates.
Hydrolysis: 4-Chlorophenyl carbamate and methanesulfonic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical tool.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also interact with biological molecules, potentially modifying proteins and other macromolecules through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl isocyanate
- Methanesulfonyl chloride
- 4-Chlorophenyl carbamate
Uniqueness
4-Chlorophenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a sulfonyl and a carbamimidate group allows for versatile chemical transformations and interactions with biological systems.
Properties
CAS No. |
651306-38-6 |
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Molecular Formula |
C8H9ClN2O4S |
Molecular Weight |
264.69 g/mol |
IUPAC Name |
[[amino-(4-chlorophenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C8H9ClN2O4S/c1-16(12,13)15-11-8(10)14-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11) |
InChI Key |
QYQXLNNMRLJVBN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)ON=C(N)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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